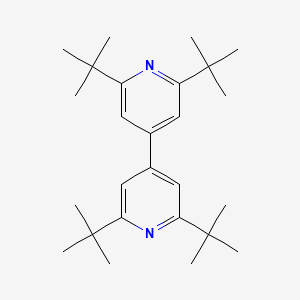![molecular formula C15H10Cl2N2O2 B14374971 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid CAS No. 88486-14-0](/img/structure/B14374971.png)
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a 3,4-dichloroanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3,4-dichloroaniline with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the 3,4-dichloroanilino moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanobenzoic acid: Similar in structure but lacks the 3,4-dichloroanilino group.
3,4-Dichloroaniline: Contains the aniline moiety but lacks the benzoic acid core.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid is unique due to the combination of the cyano group and the 3,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88486-14-0 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
4-[cyano-(3,4-dichloroanilino)methyl]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-11(7-13(12)17)19-14(8-18)9-1-3-10(4-2-9)15(20)21/h1-7,14,19H,(H,20,21) |
Clave InChI |
KFKZOHAWPKIFBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


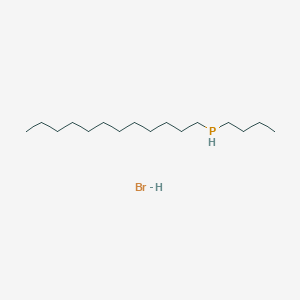
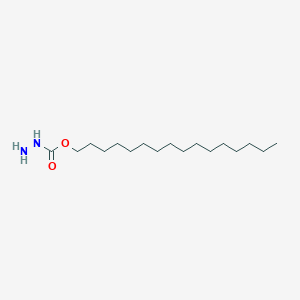



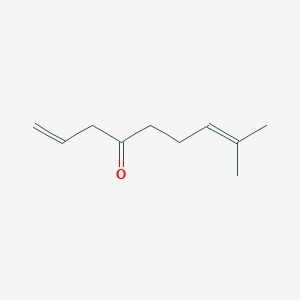
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
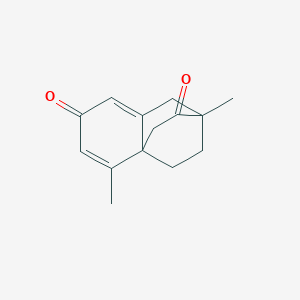
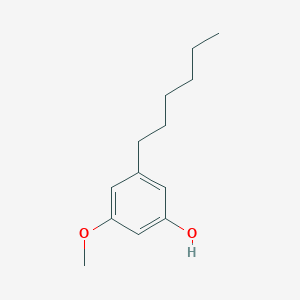
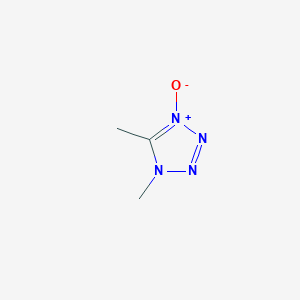


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
